molecular formula C24H16Cl2N4S2 B2543944 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine CAS No. 956205-96-2

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine

Cat. No. B2543944
CAS RN: 956205-96-2
M. Wt: 495.44
InChI Key: NDPBQBJGWHLACR-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C24H16Cl2N4S2 and its molecular weight is 495.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of novel compounds with structures similar to the specified chemical, including various pyrazolines and thiazole derivatives. For instance, a study detailed the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties, starting from 2-hydroxyacetophenone. These compounds were characterized by their IR, NMR, and HR mass spectra, highlighting the method's efficiency in yielding target compounds with acceptable-to-good yields (Li et al., 2012).

Molecular Docking and Quantum Chemical Calculations

Another aspect of research on similar compounds involves molecular docking and quantum chemical calculations to understand their molecular structure, spectroscopic data, and potential biological effects. A study performed DFT calculations on a related compound, aiming to predict its molecular docking results and evaluate its biological effect, thus providing insights into its potential applications in medicinal chemistry (Viji et al., 2020).

Antimicrobial and Anticancer Activity

The biological activities of these compounds, including their antimicrobial and anticancer properties, have also been a subject of research. Various studies have synthesized new compounds with potential antimicrobial and anticancer activities, showing promising results against different microorganisms and cancer cell lines. For example, novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity compared to reference drugs (Hafez et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4S2/c25-17-8-6-15(7-9-17)20-14-28-30(22(20)27)24-29-21(16-4-2-1-3-5-16)23(32-24)31-19-12-10-18(26)11-13-19/h1-14H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPBQBJGWHLACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.